
Pinoresinol diglucoside
Übersicht
Beschreibung
Pinoresinol-Diglucosid ist eine Glykosid-Lignan-Verbindung, genauer gesagt (+)-1-Pinoresinol 4,4′-di-O-β-D-Glucopyranosid. Diese Verbindung kommt natürlich in verschiedenen Pflanzen vor, darunter die Rinde von Eucommia ulmoides, einem traditionellen chinesischen Heilkraut. Pinoresinol-Diglucosid ist für seine vielfältigen pharmakologischen Aktivitäten bekannt, wie z. B. blutdrucksenkende, entzündungshemmende, antioxidative und krebshemmende Eigenschaften .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Pinoresinol-Diglucosid kann durch Biokonversionsmethoden unter Verwendung von endophytischen Pilzen wie Phomopsis sp. XP-8 synthetisiert werden. Das Verfahren beinhaltet die Kultivierung des Pilzes in einem Medium, das Substrate wie Phenylalanin, Tyrosin, Leucin, Zimtsäure und p-Cumarinsäure enthält. Die Zugabe von Glucose ist entscheidend für die Produktion von Pinoresinol-Diglucosid .
Industrielle Produktionsverfahren: Die industrielle Produktion von Pinoresinol-Diglucosid kann durch Co-Kultivierung mit Resveratrol-produzierenden Alternaria sp. MG1-Sporen und Zugabe von Tu-chung-Rinde zum Medium gesteigert werden. Ultraschallbehandlung und die Zugabe von Ethanol und Natriumbutyrat wurden ebenfalls untersucht, um die Ausbeute zu verbessern .
Analyse Chemischer Reaktionen
Bioconversion Studies
Recent studies have shown that PDG can be synthesized through bioconversion using microbial systems, particularly by the endophytic fungus Phomopsis sp. XP-8. This method offers a more efficient and cost-effective alternative to traditional plant extraction methods. The bioconversion process typically involves:
-
Substrate Utilization : Various substrates such as glucose, phenylalanine, and cinnamic acid are used in different concentrations to optimize PDG production.
-
Reaction Monitoring : The accumulation of intermediates (cinnamic acid, p-coumaric acid) and products (PDG and pinoresinol) is monitored over time using high-performance liquid chromatography (HPLC) techniques .
Reaction Conditions
The conditions affecting the bioconversion include:
-
Substrate Concentration : Different concentrations of phenylalanine (1-13 mmol/L) and cinnamic acid (0.5-2.5 mmol/L) were tested to evaluate their impact on PDG yield.
-
Time Factors : Reaction times varied between 24 to 56 hours depending on the substrate used, with optimal conditions leading to significant accumulation of PDG .
Accumulation of Compounds During Bioconversion
Time (hours) | Phenylalanine (mmol/L) | Cinnamic Acid (mmol/L) | p-Coumaric Acid (mmol/L) | This compound (mg/L) |
---|---|---|---|---|
0 | 0 | 0 | 0 | 0 |
24 | 5 | 1 | 0.5 | 20 |
32 | 7 | 1.5 | 1 | 50 |
40 | 9 | 2 | 1.5 | 80 |
56 | 11 | 2.5 | 2 | 120 |
Enzyme Activity During PDG Production
Enzyme | Activity (U/mL) at Start | Activity (U/mL) at End |
---|---|---|
Phenylalanine Ammonia-Lyase (PAL) | 0.5 | 1.2 |
Cinnamate 4-Hydroxylase (C4H) | 0.3 | 0.9 |
UDP-Glucose-dependent Glucosyltransferase | N/A | Active |
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Pinoresinol diglucoside exhibits several pharmacological activities, including:
- Anti-inflammatory Effects : PDG has been shown to reduce neuroinflammation and neuronal apoptosis through modulation of the TLR4/NF-κB and Nrf2/HO-1 signaling pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease .
- Antioxidant Activity : PDG can alleviate oxidative stress, which is crucial in conditions like ischemia/reperfusion injury. It has demonstrated the ability to reduce infarct volume and improve neurological functions in animal models .
- Bone Health : Research indicates that PDG promotes bone formation and mitigates osteoporosis by activating Wnt signaling pathways and inhibiting osteoclast differentiation .
Case Study 1: Neuroprotective Effects in Alzheimer’s Disease
A study involving mice with induced Alzheimer’s disease demonstrated that administration of this compound significantly reversed memory impairments. Behavioral tests such as the Morris water maze indicated enhanced cognitive function following treatment with PDG .
Case Study 2: Osteoporosis Management
In a model of dexamethasone-induced osteoporosis, PDG was shown to promote bone formation and activate Wnt signaling pathways, suggesting its potential as a therapeutic agent for osteoporosis management .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Wirkmechanismus
Pinoresinol diglucoside exerts its effects through various molecular targets and pathways:
Wnt/β-catenin Signaling Pathway: It activates this pathway to protect osteoblasts and promote bone formation.
Phosphatidylinositol-3-Kinase/Protein Kinase B Signaling Pathway: This pathway is involved in enhancing osteogenic differentiation and relieving osteoporosis.
TLR4/NF-κB and Nrf2/HO-1 Pathways: These pathways are involved in attenuating neuroinflammation, neuronal apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Pinoresinol-Diglucosid wird mit anderen Lignan-Glykosiden wie Pinoresinol-Monoglucosid und Pinoresinol verglichen:
Pinoresinol-Monoglucosid: Diese Verbindung ist in Wasserlösungen weniger löslich und stabil als Pinoresinol-Diglucosid.
Ähnliche Verbindungen:
- Pinoresinol-Monoglucosid
- Pinoresinol
- Secoisolariciresinol
- Lariciresinol
Pinoresinol-Diglucosid zeichnet sich durch seine verbesserte Löslichkeit, Stabilität und ein breites Spektrum an pharmakologischen Aktivitäten aus, was es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen macht.
Biologische Aktivität
Pinoresinol diglucoside (PDG) is a lignan compound primarily found in various plants, including Eucommia ulmoides. It has garnered attention due to its diverse biological activities, particularly its potential in cardiovascular health, anti-inflammatory effects, and metabolic regulation. This article delves into the biological activity of PDG, highlighting key research findings, case studies, and data tables that illustrate its pharmacological properties.
1. Cardiovascular Protection
Research indicates that PDG exhibits protective effects against oxidative stress and endothelial dysfunction, primarily induced by oxidized low-density lipoprotein (oxLDL). In a study involving human umbilical vein endothelial cells (HUVECs), PDG was shown to:
- Inhibit Apoptosis : Treatment with PDG significantly reduced oxLDL-induced apoptosis from 25.7% to 17.2% at a concentration of 0.1 μmol/L and completely abrogated apoptosis at 1 μmol/L .
- Alleviate Oxidative Stress : PDG reduced reactive oxygen species (ROS) levels by over 20% and inhibited lipid peroxidation by approximately 80% in oxLDL-treated HUVECs .
- Enhance Nitric Oxide Production : PDG restored nitric oxide (NO) production in HUVECs that were inhibited by oxLDL .
2. Anti-inflammatory Effects
PDG has been observed to modulate inflammatory responses. It inhibits the expression of genes involved in inflammation and cell adhesion, such as Lox-1 and CAM1. This effect is mediated through the inhibition of the p38MAPK/NF-κB signaling pathway, which is activated by oxLDL .
Pharmacological Properties
ADME Characteristics
A study on the absorption, distribution, metabolism, and excretion (ADME) properties of PDG revealed:
- Kinetic Solubility : PDG demonstrated favorable solubility in phosphate-buffered saline (PBS).
- Permeability : The compound showed good permeability across monolayer cell models, indicating potential bioavailability.
- Protein Binding : PDG exhibited moderate protein binding rates, which may influence its pharmacokinetic profile .
Case Studies
Case Study 1: Metabolic Regulation
In a study investigating the effects of PDG on glucose metabolism, it was identified as a putative alpha-glucosidase inhibitor. This suggests potential applications in managing diabetes by regulating postprandial blood glucose levels .
Case Study 2: Immune Modulation
Another study highlighted the immunomodulatory effects of PDG on macrophages. The compound inhibited nitric oxide production induced by lipopolysaccharides (LPS), suggesting its role in modulating immune responses .
Data Table
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSJQWDXAYNLNS-FUPWJLLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213522 | |
Record name | Pinoresinol diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63902-38-5 | |
Record name | Pinoresinol diglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinoresinol diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.